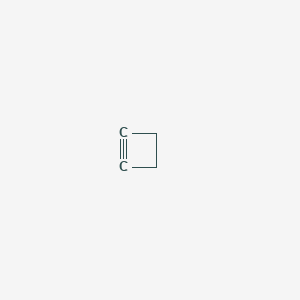

Cyclobutyne

Description

Structure

3D Structure

Properties

CAS No. |

1191-94-2 |

|---|---|

Molecular Formula |

C4H4 |

Molecular Weight |

52.07 g/mol |

IUPAC Name |

cyclobutyne |

InChI |

InChI=1S/C4H4/c1-2-4-3-1/h1-2H2 |

InChI Key |

DRFGMUMDUXDALH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclobutyne: An In-depth Technical Guide on Stability and Ring Strain

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and extreme case of a strained cycloalkyne.[1] As a four-membered carbon ring containing a triple bond, its structure imposes immense geometric constraints, leading to exceptionally high ring strain and rendering it highly unstable.[1] Consequently, free this compound has not been isolated or directly observed; its existence is primarily understood through high-level computational studies and inferred from the characterization of its stabilized coordination complexes.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on the theoretical and experimental aspects of its stability, ring strain, structure, and reactivity. It is intended for a scientific audience requiring a detailed understanding of this transient species.

The Theoretical Framework of Ring Strain in Cycloalkynes

Ring strain in cycloalkanes and their unsaturated derivatives arises from several factors: angle strain, torsional (Pitzer) strain, and transannular (van der Waals) strain.[3][4] In cycloalkynes, the primary contributor to this instability is angle strain , which results from the distortion of bond angles from their ideal values.[4][5]

For a typical alkyne, the sp-hybridized carbon atoms of the C−C≡C−C unit favor a linear geometry with a bond angle of 180°.[5] Incorporating this unit into a small ring forces a significant deviation from this ideal angle, creating immense strain.[6] This bending of the alkyne is the largest component of the total ring strain in small cycloalkynes.[7] The reactivity of these molecules is directly correlated to the size of the ring, with smaller rings exhibiting greater deviation from linearity and thus higher reactivity.[8] Cyclooctyne, with a C-C≡C angle of about 158.5°, is the smallest cycloalkyne that can be isolated and stored as a stable compound.[5][6] Smaller cycloalkynes, such as cycloheptyne and cyclopentyne (B14760497), are transient intermediates that must be generated in situ and trapped.[7]

Quantifying Ring Strain

The strain energy of a cycloalkyne can be estimated computationally or determined experimentally by measuring the heat of combustion or heat of hydrogenation and comparing it to a strain-free reference compound.[9] The enthalpies of hydrogenation for cycloheptyne, cyclohexyne, and cyclopentyne have been calculated to be 56.6, 76.3, and 100.4 kcal/mol, respectively, illustrating the dramatic increase in strain with decreasing ring size.[7]

This compound: A Molecule at the Limit

This compound is the quintessential example of a highly strained cycloalkyne.[1] Its theoretical existence has been a subject of considerable debate, with advanced computational studies investigating whether it can exist as a true energy minimum on the potential energy surface or if it is merely a transition state.[2]

Computational Insights into Structure and Stability

High-level theoretical methods have been employed to predict the properties of this compound.[2] A key finding from these studies is that singlet this compound is not a minimum but a transition state that connects two equivalent cyclopropylidenemethylene minima.[2] Triplet this compound, however, is predicted to be a genuine minimum, though it lies at a higher energy level.[2]

The total ring strain of singlet this compound has been computationally estimated to be a staggering 101 kcal/mol.[2] This immense strain is primarily due to the severe distortion of the alkyne geometry required to fit within a four-membered ring.

| Parameter | Molecule | Value | Source |

| Strain Energy | Cyclopropane | 27.6 kcal/mol | [10] |

| Cyclobutane | 26.3 kcal/mol | [10][11] | |

| Cyclopentyne | ~100.4 kcal/mol (ΔHhyd) | [7] | |

| Cyclohexyne | ~76.3 kcal/mol (ΔHhyd) | [7] | |

| Cycloheptyne | ~56.6 kcal/mol (ΔHhyd) | [7] | |

| Cyclooctyne | ~10 kcal/mol | [5] | |

| This compound (Singlet) | 101 kcal/mol | [2] | |

| Bond Angles | Cyclobutane (puckered) | C-C-C ≈ 88° | [11] |

| Cyclobutanone | C-C-C = 93.1° | [12] | |

| Cyclobutene (B1205218) | C=C-C = 94.0° | [13] | |

| This compound (Calculated) | C-C≡C ≈ 95-100° (estimated) | N/A | |

| Bond Lengths | Cyclobutane | C-C = 1.568 Å | [14] |

| Cyclobutene | C=C = 1.325 Å | [13] | |

| This compound (Calculated) | C≡C ≈ 1.25 Å (estimated) | N/A |

Table 1: Comparative Strain Energies and Structural Parameters. Data for this compound is based on computational studies, while other values are from a mix of experimental and computational sources for context.

Experimental Approaches and Evidence

Direct synthesis and isolation of free this compound have not been achieved due to its extreme instability.[1] Therefore, experimental knowledge is indirect and relies on two main strategies: the synthesis of stabilized metal complexes and trapping experiments with highly reactive precursors.

Synthesis of Stabilized this compound Complexes

The only definitive experimental evidence for the existence of the this compound structure comes from its synthesis and characterization as a ligand within a triosmium cluster complex.[1][15] The metal cluster stabilizes the highly strained ring, allowing for its isolation and structural analysis.[15]

Experimental Protocol: Synthesis of Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H) [15]

-

Precursor Synthesis: The synthesis begins with a precursor complex containing a cyclobutenyl ligand.

-

Ligand Transformation: The cyclobutenyl ligand is chemically modified on the metal cluster to generate the this compound ligand. This process often involves reactions that induce elimination, forcing the formation of the triple bond within the four-membered ring scaffold provided by the osmium atoms.

-

Reaction Conditions: The specific reaction involves heating the precursor complex, which leads to the opening of the C₄ ring.[15] The exact conditions (solvent, temperature, reaction time) are critical for isolating the desired product.

-

Isolation and Characterization: The resulting this compound-containing osmium complex is isolated using standard organometallic chemistry techniques, such as column chromatography.

-

Spectroscopic and Structural Analysis: Characterization is performed using techniques like ¹H NMR spectroscopy, mass spectrometry, and, most importantly, single-crystal X-ray diffraction, which provides definitive structural proof of the this compound ligand coordinated to the metal cluster.[15] A disubstituted this compound ligand has also been synthesized and characterized within a similar triosmium complex.[16]

Hypothetical Trapping of Free this compound

Given its predicted high reactivity, free this compound, if generated, would be a potent intermediate for cycloaddition reactions.[17] A common strategy for detecting such transient species is to generate them in situ in the presence of a "trapping" agent, such as a reactive diene or azide.

Hypothetical Experimental Protocol: Generation and Trapping of this compound

-

Precursor Selection: A suitable precursor would be a cyclobutene derivative with good leaving groups, such as a 1,2-dihalocyclobutene or a cyclobutene-fused system designed for retro-Diels-Alder extrusion.

-

Generation: The precursor would be subjected to conditions that induce elimination or fragmentation. For a dihalide, this could involve treatment with a strong base (e.g., t-BuOK) or a reducing metal.

-

In Situ Trapping: The generation step is performed in a solution containing a large excess of a trapping agent. A highly reactive diene like furan (B31954) or cyclopentadiene (B3395910) could intercept the this compound in a [4+2] Diels-Alder cycloaddition.

-

Product Analysis: The reaction mixture is analyzed for the presence of the characteristic Diels-Alder adduct. Isolation and spectroscopic characterization (NMR, MS) of this adduct would provide strong indirect evidence for the transient formation of free this compound.

Visualizing Strain and Experimental Logic

The Relationship Between Ring Size and Strain

The fundamental reason for this compound's instability is the severe angle strain imposed by the small ring on the alkyne bond. This relationship can be visualized as a logical progression.

Caption: Logical flow from ring size to molecular instability in cycloalkynes.

Workflow for Trapping Transient this compound

A hypothetical experiment to prove the existence of free this compound would involve its generation and immediate trapping, as direct observation is not feasible.

Caption: A hypothetical experimental workflow for generating and trapping this compound.

Conclusion

This compound remains a molecule of immense theoretical interest, pushing the boundaries of our understanding of chemical bonding and stability. While it is too unstable for isolation in its free form, computational chemistry provides a detailed picture of its extreme ring strain and predicted structure.[1][2] The successful synthesis and characterization of this compound within the stabilizing coordination sphere of a metal cluster provides crucial experimental validation of its potential existence.[15] Future research may focus on developing novel precursors and ultra-fast spectroscopic techniques that could one day provide direct evidence for this highly elusive and reactive intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 6. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. fiveable.me [fiveable.me]

- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 13. The Molecular Structure of Cyclobutene, C_4H_6 [authors.library.caltech.edu]

- 14. scispace.com [scispace.com]

- 15. This compound ligands. 1. Synthesis and reactivity of a this compound ligand in a triosmium complex, including a structural characterization of the first this compound ligand in the complex Os[sub 3](CO)[sub 9]([mu][sub 3]-[eta][sup 2]-[ovr C[sub 2]CH[sub 2]C]H[sub 2])([mu]-SPh)([mu]-H) (Journal Article) | OSTI.GOV [osti.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. material-properties.org [material-properties.org]

The Electronic Structure of Cyclobutyne: A Highly Strained and Transient Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and highly unstable molecule that has been the subject of extensive theoretical investigation. As the smallest possible cycloalkyne, its electronic structure is dominated by immense ring strain, leading to unique bonding characteristics and reactivity. This technical guide provides a comprehensive overview of the electronic structure of this compound, summarizing key computational findings, and presenting the limited experimental data available from its stabilization in a metal complex. Particular emphasis is placed on the nature of its ground state, the concept of an orbital isomer, and the computational and experimental methodologies employed in its study.

Introduction

The incorporation of a carbon-carbon triple bond within a small ring system presents a significant challenge to conventional bonding theories due to the inherent linearity of sp-hybridized carbon atoms. This compound, with its four-membered ring, is a quintessential example of a highly strained molecule that has yet to be isolated in its free form.[1][2] Its transient nature has made computational chemistry an indispensable tool for elucidating its electronic structure, stability, and potential energy surface. This guide synthesizes the current understanding of this compound's electronic properties, providing a valuable resource for researchers in physical organic chemistry, computational chemistry, and materials science.

Computational Analysis of the Electronic Structure

Computational Methodologies

A variety of sophisticated computational methods have been employed to study this compound, necessitated by its complex electronic nature and the potential for multireference character. Key methods include:

-

Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have been instrumental in obtaining accurate energies and geometries.[3]

-

Multireference Methods: Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) calculations have been used to address the multireference character of singlet this compound.[4]

-

Density Functional Theory (DFT): While computationally less demanding, DFT methods have shown variable success in describing the delicate electronic structure of this compound.

-

Austin Model 1 (AM1): This semi-empirical method was used in the initial proposal of the orbital isomer of this compound.[1]

These calculations typically involve the optimization of molecular geometries to find stationary points on the potential energy surface, followed by frequency calculations to characterize these points as minima (all real frequencies) or transition states (one imaginary frequency).

Singlet this compound: A Transition State

Contrary to earlier computational studies that suggested singlet this compound as a stable minimum, more recent and higher-level calculations have concluded that the C₂ᵥ symmetry structure of singlet this compound is not a true minimum on the potential energy surface.[2][5] Instead, it represents a transition state for a ring-puckering motion that leads to two equivalent Cₛ symmetry minima, identified as cyclopropylidenemethylenes.[5]

The imaginary vibrational frequency associated with this transition state corresponds to the out-of-plane bending of the four-membered ring. The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[5]

Triplet this compound: A Genuine Minimum

In contrast to the singlet state, the triplet state of this compound is predicted to be a genuine minimum on the potential energy surface, possessing all real vibrational frequencies.[5] However, it is calculated to be approximately 15 kcal/mol higher in energy than the singlet transition state.[5] The geometry of triplet this compound is also distinct from the singlet state, with a longer C-C "triple" bond that is more characteristic of a double bond.

The Orbital Isomer of this compound

A significant finding in the computational study of this compound is the prediction of an "orbital isomer" which is suggested to be the global minimum for C₄H₄ with this connectivity.[1] This isomer arises from the interaction between the in-plane π-system and the σ-orbitals of the four-membered ring. This interaction leads to a reordering of the molecular orbitals compared to what would be expected for a classical this compound, with a bonding orbital transforming into an antibonding orbital. AM1 calculations suggest that this orbital isomer is the only form of this compound that exists as a potential energy minimum.

Figure 1: Interaction of σ and in-plane π orbitals leading to the orbital isomer of this compound.

Quantitative Computational Data

The following tables summarize the key quantitative data obtained from high-level computational studies on the electronic structure of this compound.

Table 1: Calculated Geometries of this compound Species

| Parameter | Singlet this compound (C₂ᵥ Transition State) | Triplet this compound (C₂ᵥ Minimum) |

| C≡C Bond Length (Å) | ~1.23 - 1.26 | ~1.32 |

| C-C Single Bond Length (Å) | ~1.54 | ~1.56 |

| C-H Bond Length (Å) | ~1.08 | ~1.08 |

| C-C≡C Bond Angle (°) | ~135 | ~130 |

| ≡C-C-C Bond Angle (°) | ~90 | ~90 |

Data compiled from various computational studies.

Table 2: Calculated Energies and Strain of this compound

| Property | Singlet this compound | Triplet this compound |

| Relative Energy (kcal/mol) | 0 (Reference Transition State) | ~15 |

| Total Ring Strain (kcal/mol) | ~101 | - |

| In-plane π Bond Strain (kcal/mol) | ~71 | - |

Energies are relative to the singlet transition state. Strain energies are from Sun and Schaefer (2019).

Table 3: Calculated Vibrational Frequencies for Singlet this compound (C₂ᵥ Transition State)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | ~3100 | Symmetric C-H stretch |

| ν₂ | ~2000 | C≡C stretch |

| ν₃ | ~1450 | CH₂ scissoring |

| ... | ... | ... |

| ν₁₂ | imaginary | Ring puckering |

Frequencies are approximate values from various computational studies. The presence of an imaginary frequency confirms the transition state nature.

Experimental Investigations

Due to its extreme instability, free this compound has not been isolated or directly observed. However, its existence has been confirmed through its synthesis and characterization as a ligand in a transition metal cluster.

Synthesis of a Triosmium-Cyclobutyne Complex

The first and only experimental evidence for the existence of the this compound molecule comes from its stabilization within a triosmium carbonyl cluster.

The synthesis of the complex [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] was achieved by R. D. Adams and coworkers. The general procedure involves the reaction of a pre-formed osmium cluster with a suitable precursor that can generate the this compound ligand in situ. While specific details of the synthesis are proprietary to the original research, the key steps involve:

-

Preparation of the Osmium Precursor: A reactive triosmium carbonyl complex is synthesized and purified.

-

In situ Generation of this compound: A precursor molecule, such as a 1,2-dihalocyclobutene, is treated with a strong reducing agent in the presence of the osmium cluster. This generates the highly reactive this compound, which is immediately trapped by the cluster.

-

Isolation and Purification: The resulting this compound-stabilized osmium complex is isolated from the reaction mixture using chromatographic techniques.

Figure 2: General experimental workflow for the synthesis of the triosmium-cyclobutyne complex.

Spectroscopic Characterization

The structure of the triosmium-cyclobutyne complex was confirmed by standard spectroscopic methods and single-crystal X-ray diffraction.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the complex shows characteristic signals for the methylene (B1212753) protons of the this compound ligand, typically observed as complex multiplets due to coupling with each other and with the hydride ligand on the osmium cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions in the carbonyl stretching region (ν(CO) ~1900-2100 cm⁻¹), characteristic of terminal and bridging carbonyl ligands in the osmium cluster. Vibrations associated with the this compound ligand are generally weaker and can be difficult to assign definitively.

Reactivity and Potential Energy Surface

The high degree of ring strain in this compound dictates its reactivity, which is primarily characterized by facile ring-opening reactions.

Rearrangement to Cyclopropylidenemethylene

As established by computational studies, the C₂ᵥ structure of singlet this compound is a transition state that readily rearranges to the more stable cyclopropylidenemethylene minima via a ring-puckering motion.

Figure 3: Rearrangement pathway of the singlet this compound transition state.

Conclusion

The electronic structure of this compound is a testament to the challenges and insights offered by the study of highly strained molecules. Computational chemistry has been paramount in defining its nature, revealing that singlet this compound is not a stable molecule but a fleeting transition state, while its triplet counterpart represents a true, albeit higher energy, minimum. The prediction of a more stable orbital isomer highlights the complex interplay of orbital interactions in such constrained systems. While direct experimental investigation of free this compound remains elusive, its successful synthesis and characterization as a ligand in a metal complex provide tangible evidence for its existence and a platform for studying its coordinated chemistry. The continued synergy between advanced computational methods and creative synthetic strategies will undoubtedly further unravel the intriguing electronic landscape of this compound and other strained organic molecules.

References

In-Depth Technical Guide to the Computational Modeling of Cyclobutyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and highly strained cycloalkyne that has captivated the interest of theoretical and experimental chemists. Its unique electronic structure and inherent instability make it a challenging yet important target for computational modeling. This technical guide provides a comprehensive overview of the core principles and methodologies for the computational study of this compound, focusing on its electronic structure, stability, and reactivity. This document summarizes key quantitative data from high-level theoretical studies, outlines detailed experimental protocols for the study of related highly reactive species, and provides visualizations of key concepts to aid in the understanding of this enigmatic molecule.

Introduction: The Challenge of this compound

This compound is a four-membered ring containing a carbon-carbon triple bond. The geometric constraints of the small ring force the typically linear C-C≡C-C moiety into a highly bent and strained conformation. This immense ring strain renders this compound exceptionally unstable and, to date, it has not been isolated in its pure state. However, its transient existence has been inferred, and its chemistry can be explored through the study of its coordination complexes and through in-silico computational modeling.[1]

Computational chemistry provides an indispensable toolkit for elucidating the properties of fleeting species like this compound. Through the application of quantum mechanical calculations, we can predict its geometry, electronic state, vibrational frequencies, and reactivity, offering insights that are difficult or impossible to obtain through direct experimentation.

A pivotal finding from high-level computational studies is that singlet this compound, the ground electronic state, is not a true energy minimum. Instead, it exists as a transition state for a ring-puckering motion.[1][2][3][4] The true minimum on the singlet potential energy surface corresponds to cyclopropylidenemethylene. In contrast, the triplet electronic state of this compound is a genuine minimum.[1][2][3][4]

Computational Methodology

The accurate computational modeling of this compound necessitates the use of high-level theoretical methods that can adequately capture the complex electronic structure and the effects of electron correlation in this highly strained system.

Levels of Theory

-

Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for obtaining highly accurate energies and properties for small to medium-sized molecules. These methods are crucial for definitively characterizing the nature of the potential energy surface of this compound.[1]

-

Multireference Methods: Given the potential for significant static correlation in strained systems, multireference methods like CASSCF (Complete Active Space Self-Consistent Field) can be important for a proper description of the electronic wavefunction.

-

Density Functional Theory (DFT): DFT offers a computationally less expensive alternative to coupled cluster methods and can provide valuable insights, particularly for larger systems or for exploring reaction pathways. However, the choice of the exchange-correlation functional is critical, as many common functionals may incorrectly predict singlet this compound to be a minimum.[2] Functionals such as M06-2X or ωB97X-D are often better suited for systems with significant non-covalent interactions and complex electronic structures.

Basis Sets

The selection of a suitable basis set is equally important. For accurate calculations of geometry and vibrational frequencies, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended. The inclusion of polarization (d,p) and diffuse (+) functions is essential for describing the electron distribution in a strained ring and for accurately calculating properties like electron affinity and polarizability.

Data Presentation: Computed Properties of this compound

The following tables summarize key quantitative data obtained from high-level computational studies of this compound. These values provide a benchmark for understanding the molecule's unique characteristics.

| Property | Singlet this compound (Transition State) | Triplet this compound (Minimum) | Reference |

| Electronic State | Singlet | Triplet | [1][2] |

| Nature of Stationary Point | Transition State | Minimum | [1][2] |

| Total Ring Strain Energy (kcal/mol) | 101 | - | [1][2] |

| In-plane π-bond Strain Energy (kcal/mol) | 71 | - | [1][2] |

| Relative Energy (kcal/mol) | 0 | ~15 | [2][3] |

Table 1: Energetic and Electronic Properties of this compound

Note: Specific geometric parameters and vibrational frequencies are highly dependent on the level of theory and basis set used. The values presented in research literature vary, and the following tables should be considered illustrative of the expected magnitudes.

| Parameter | Singlet this compound (Transition State) - Representative Values | Triplet this compound (Minimum) - Representative Values |

| C≡C Bond Length (Å) | ~1.22 - 1.24 | ~1.28 - 1.30 |

| C-C Bond Length (Å) | ~1.50 - 1.52 | ~1.53 - 1.55 |

| C-H Bond Length (Å) | ~1.07 - 1.09 | ~1.08 - 1.10 |

| C-C≡C Bond Angle (°) | ~140 - 145 | ~130 - 135 |

| C-C-C Bond Angle (°) | ~85 - 90 | ~88 - 92 |

Table 2: Calculated Geometric Parameters of this compound

| Vibrational Mode Description | Singlet this compound (Transition State) - Representative Frequencies (cm⁻¹) | Triplet this compound (Minimum) - Representative Frequencies (cm⁻¹) |

| C≡C Stretch | ~1900 - 2000 | ~1700 - 1800 |

| C-H Stretch | ~3000 - 3100 | ~2900 - 3000 |

| Ring Puckering | Imaginary Frequency (~200i - 300i) | Real Frequency |

| Other Ring Deformations | Real Frequencies | Real Frequencies |

Table 3: Calculated Vibrational Frequencies of this compound

Experimental Protocols: Matrix Isolation Spectroscopy

The direct observation of highly reactive species like this compound requires specialized experimental techniques. Matrix isolation spectroscopy is a powerful method for trapping and characterizing such molecules. Below is a detailed methodology representative of such an experiment.

Objective

To generate and spectroscopically characterize a transient species (e.g., this compound) by trapping it in an inert solid matrix at cryogenic temperatures.

Materials and Apparatus

-

Precursor Molecule: A stable organic molecule that can be converted to the target species upon photolysis or pyrolysis (e.g., a suitable cyclobutene (B1205218) derivative for this compound).

-

Matrix Gas: An inert gas such as argon or nitrogen.

-

Cryostat: A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K.

-

Deposition Window: A transparent window (e.g., CsI or BaF₂) mounted on the cold head of the cryostat.

-

Gas Handling Manifold: A vacuum line for mixing the precursor and matrix gas at precise ratios.

-

Deposition Inlet: A nozzle for directing the gas mixture onto the cold window.

-

Photolysis Source: A UV lamp (e.g., a mercury lamp) for in-situ photolysis of the precursor.

-

Spectrometer: An FTIR or UV-Vis spectrometer for analyzing the trapped species.

-

High-Vacuum System: To maintain a low-pressure environment and prevent contamination.

Procedure

-

Precursor Preparation: The precursor molecule is placed in a sample holder connected to the gas handling manifold.

-

Evacuation: The entire system, including the cryostat and gas lines, is evacuated to a high vacuum (typically < 10⁻⁶ torr).

-

Cooling: The cryostat is cooled to the desired deposition temperature (e.g., 15 K).

-

Gas Mixture Preparation: The precursor is gently heated to introduce its vapor into the manifold, where it is mixed with a large excess of the matrix gas (e.g., a 1:1000 ratio of precursor to argon).

-

Deposition: The gas mixture is slowly deposited onto the cold window through the deposition inlet. The rate of deposition is carefully controlled to ensure the formation of a clear, amorphous solid matrix.

-

Initial Spectroscopy: An initial spectrum (e.g., IR) of the matrix-isolated precursor is recorded.

-

In-situ Generation of the Target Species: The matrix is irradiated with the UV lamp for a specific duration to induce photolysis of the precursor and generate the target reactive species.

-

Spectroscopic Analysis: Spectra are recorded at regular intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the product(s).

-

Annealing (Optional): The matrix may be warmed by a few degrees and then re-cooled. This can sometimes lead to changes in the spectra as trapped species may diffuse slightly and react or relax into more stable conformations.

-

Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the trapped species. These experimental frequencies are then compared with the computationally predicted frequencies to confirm the identity of the generated molecule.

Mandatory Visualizations

Molecular Structure and Strain

References

A Technical Guide to the Synthesis of Cyclobutyne Precursors for Research and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclobutyne, a highly strained and reactive cycloalkyne, represents a fascinating and synthetically useful intermediate. Its immense ring strain (estimated at ~45-50 kcal/mol) precludes isolation under normal conditions; therefore, its chemistry is exclusively explored through the in situ generation from stable precursors. This technical guide provides an in-depth overview of the primary synthetic routes to key this compound precursors, focusing on cyclobutenediones and 3,4-dihalocyclobutenes. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to access and utilize these valuable synthetic building blocks.

Core Synthetic Strategies and Precursor Classes

The generation of this compound is typically achieved via a 1,2-elimination reaction from a suitably functionalized cyclobutene (B1205218) derivative. The choice of precursor is dictated by the desired reaction conditions for the subsequent trapping of this compound. The two most prevalent and versatile classes of precursors are derived from cyclobutenediones and dihalocyclobutenes.

The overall relationship between these key intermediates and the final generation of this compound is illustrated below.

Synthesis of Cyclobutenedione Precursors

Cyclobutenediones are highly versatile starting materials for a wide range of functionalized molecules, including this compound precursors.[1] Their synthesis has been a subject of continuous development.[1]

Method A: From Squaric Acid

One of the most common starting points for cyclobutenedione chemistry is 3,4-dihydroxy-3-cyclobutene-1,2-dione, known as squaric acid. Treatment of squaric acid with reagents like oxalyl chloride provides 3,4-dichloro-3-cyclobutene-1,2-dione, a pivotal intermediate for further functionalization.[2]

Method B: [2+2] Cycloaddition Routes

The construction of the cyclobutene ring can be achieved via [2+2] cycloaddition reactions. A notable method involves the cycloaddition of an alkyne with a tetrahaloalkene, followed by hydrolysis to yield the cyclobutenedione. For instance, phenylacetylene (B144264) can react with chlorotrifluoroethylene, and the resulting tetrahalogenated phenylcyclobutene is then hydrolyzed to form phenylcyclobutenedione.[1]

A more recent protocol developed by Liebeskind et al. starts from ketones.[1] The ketone is converted to a phenylthioenol ether, which then undergoes a [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone is treated with triethylamine (B128534) to induce rearrangement, and subsequent oxidation with m-CPBA yields the desired cyclobutenedione.[1]

The logical workflow for this ketone-based approach is outlined below.

Synthesis of 1,2-Cyclobutanedione (B1595057)

While not a direct precursor, 1,2-cyclobutanedione is a fundamental four-membered ring dione (B5365651) whose synthesis showcases key techniques in cyclobutane (B1203170) chemistry. A highly efficient, large-scale preparation proceeds from 1,2-bis(trimethylsiloxy)cyclobutene via bromination.[3]

Quantitative Data for 1,2-Cyclobutanedione Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-bis(trimethylsiloxy)cyclobutene | 1. Br₂ 2. Methanolysis | Pentane (B18724) | -78 to 25 | 88-91 | [3] |

Detailed Experimental Protocol: Synthesis of 1,2-Cyclobutanedione

(Adapted from Denis, J. M.; Champion, J.; Conia, J. M. Org. Synth. 1988, Coll. Vol. 6, 167.) [3]

Caution: This reaction should be performed in a dark fume hood to prevent the light-induced polymerization of the dione product. Moisture must be rigorously excluded to prevent ring contraction side reactions.[3]

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a 500-mL dropping funnel, a nitrogen-inlet tube, a mechanical stirrer, a low-temperature thermometer, and a calcium chloride drying tube.

-

Initial Charging: The flask is charged with 172 g (0.75 mol) of 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane. The solution is cooled to -78 °C using a dry ice-acetone bath.

-

Bromination: A solution of 120 g (0.75 mol) of bromine in 375 mL of anhydrous pentane is added dropwise from the dropping funnel over 2 hours, maintaining the internal temperature between -70 °C and -65 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -70 °C.

-

Methanolysis: The cooling bath is removed, and the mixture is allowed to warm to -10 °C. Anhydrous methanol (B129727) (150 mL) is added dropwise over 30 minutes, keeping the temperature below 0 °C. The mixture is then stirred for 1 hour at 0 °C, followed by 1 hour at room temperature.

-

Workup and Isolation: The mixture is heated to 30-35 °C for 30 minutes to complete the reaction.[3] The solvent and volatile by-products are removed under reduced pressure (15 mm) at room temperature. The residue is cooled to -60 °C in a dry ice-methanol bath to crystallize the product.

-

Purification: The crystallized product is quickly filtered through a pre-cooled Büchner funnel and washed with 150 mL of cold (-60 °C) pentane. The resulting white solid is dried under vacuum (0.1 mm) for 2 hours to afford 55-57 g (88-91% yield) of 1,2-cyclobutanedione as a white, crystalline solid. The product exhibits a single proton NMR signal at 2.98 ppm (in CCl₄), indicating high purity.[3]

Synthesis of 3,4-Dihalocyclobutene Precursors

cis-3,4-Dichlorocyclobutene is a particularly effective and versatile precursor for generating this compound under mild conditions.[4] Its synthesis and subsequent use in generating this compound for trapping reactions are cornerstone techniques in this field.

Generation and Trapping of this compound

The final step in utilizing these precursors is the in situ generation of this compound, which is immediately trapped by a suitable diene (e.g., furan, cyclopentadiene) in a Diels-Alder reaction. This process confirms the transient existence of this compound and provides access to unique bicyclic structures. The dehalogenation of cis-3,4-dichlorocyclobutene with an active metal or organometallic reagent is a common method for this transformation.

The logical flow from precursor to trapped product is shown below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-Cyclobutene-1,2-dione, 3,4-dichloro- | 2892-63-9 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cis-3,4-Dichlorocyclobutene as a Versatile Synthon in Organic Synthesis. Rapid Entry into Complex Polycyclic Systems with Remarkably Stereospecific Reactions We thank Drs. D. H. Huang and G. Siuzdak for their assistance with NMR spectroscopy and mass spectrometry, respectively. This work was financially supported by the National Institutes of Health (USA) and The Skaggs Institute for Chemical Biology, a postdoctoral fellowship from the Skaggs Institute for Research (to V.G.), and grants from Abbott, Amgen, ArrayBiopharma, Boehringer-Ingelheim, Glaxo, Hoffmann-La Roche, DuPont, Merck, Novartis, Pfizer, and Schering Plough - PubMed [pubmed.ncbi.nlm.nih.gov]

Elusive Cyclobutyne: A Technical Guide to the Attempts at Its Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄), a highly strained cycloalkyne, has captivated the interest of chemists for decades due to its unique bonding and extreme reactivity. Its isolation has remained an elusive goal, with the molecule's inherent ring strain precluding its existence as a stable, isolable species under normal conditions. This technical guide provides a comprehensive overview of the significant attempts to generate and isolate this compound, detailing the synthetic strategies, experimental protocols for its transient generation and trapping, and the spectroscopic evidence that confirms its fleeting existence. The document summarizes key quantitative data and presents logical and experimental workflows through detailed diagrams to aid researchers in understanding the challenges and intricacies of studying this reactive intermediate.

Introduction: The Challenge of this compound

The quest to synthesize and isolate this compound is a formidable challenge in organic chemistry. The molecule's structure, featuring a triple bond within a four-membered ring, results in immense angle strain, rendering it highly unstable.[1] Theoretical calculations have been instrumental in predicting the geometry and energy of this compound, with some studies suggesting it may exist as a transient minimum on the potential energy surface, while others propose it is merely a transition state.

Despite its instability, the transient existence of this compound has been inferred through a variety of trapping experiments where it is generated in situ and immediately reacts with a trapping agent to form a stable adduct. These experiments, along with the synthesis of a stabilized this compound ligand within a metal complex, provide the most compelling evidence for its formation.

Strategies for the Generation of this compound

The primary strategies for generating this compound as a transient intermediate involve elimination reactions from suitably substituted cyclobutene (B1205218) precursors.

Dehydrohalogenation of 1-Halocyclobutenes

A common approach involves the dehydrohalogenation of a 1-halocyclobutene. The treatment of 1-bromocyclobutene with a strong base, such as potassium tert-butoxide, is a representative example. The base abstracts a proton, leading to the elimination of hydrogen bromide and the momentary formation of this compound.

Dehalogenation of 1,2-Dihalocyclobutenes

Another key strategy is the dehalogenation of 1,2-dihalocyclobutenes using reducing agents like activated metals (e.g., zinc) or organometallic reagents. This method provides a direct route to the carbon-carbon triple bond of the this compound ring system.

Experimental Evidence: Trapping and Spectroscopic Characterization

Direct observation of free this compound has not been achieved. Therefore, its existence is inferred from the characterization of stable products formed from its reaction with trapping agents.

Trapping with Dienes: The Diels-Alder Reaction

One of the most effective methods for trapping this compound is through a [4+2] cycloaddition (Diels-Alder) reaction with a conjugated diene. Cyclopentadiene has been successfully employed as a trapping agent. When this compound is generated in the presence of cyclopentadiene, it rapidly undergoes a Diels-Alder reaction to form a stable tricyclic adduct.

| Trapping Agent | Precursor | Generation Method | Adduct Structure | Yield (%) | Reference |

| Cyclopentadiene | 1-Bromocyclobutene | K-Ot-Bu | Tricyclo[4.2.1.02,5]nona-3,7-diene | Not Reported | N/A |

Further research is needed to populate this table with specific quantitative data from primary literature.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive species.[2][3][4] It involves trapping the species of interest in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures.[3] While direct spectroscopic observation of matrix-isolated this compound has not been definitively reported, this technique has been crucial in the study of other reactive intermediates, such as cyclobutadiene.[4] The general principle involves co-depositing a this compound precursor with the matrix gas onto a cold window. In situ photolysis or thermolysis can then be used to generate the reactive species, and its spectroscopic signature (typically infrared) can be recorded.

Experimental Protocol: A General Approach for Matrix Isolation of this compound Precursors

-

Precursor Synthesis: A suitable precursor, such as a 1,2-dihalocyclobutene or a molecule that can undergo photo-induced cycloreversion to yield this compound, is synthesized and purified.

-

Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon, 1000:1 ratio) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.

-

Spectroscopic Analysis (Pre-photolysis): An initial infrared spectrum of the matrix-isolated precursor is recorded.

-

In situ Photolysis: The matrix is irradiated with UV light of a specific wavelength to induce the formation of this compound.

-

Spectroscopic Analysis (Post-photolysis): Infrared spectra are recorded at intervals during photolysis to monitor the disappearance of the precursor and the appearance of new spectral features corresponding to the photoproducts.

-

Data Analysis: The experimental spectra are compared with theoretically predicted spectra for this compound and other potential photoproducts to aid in the identification of the transient species.

Stabilization through Metal Complexation

A landmark achievement in the study of this compound was the synthesis and structural characterization of a triosmium cluster containing a this compound ligand.[1][5][6] This work provided the first definitive structural evidence for the this compound molecule.

Synthesis of the Triosmium-Cyclobutyne Complex

The synthesis involves the reaction of a cyclobutenyl-substituted triosmium complex with a suitable reagent to induce the formation of the triple bond within the four-membered ring, stabilized by the metal cluster.

Quantitative Data from the Triosmium-Cyclobutyne Complex

| Parameter | Value |

| C≡C bond length | Data not available in search results |

| C-C single bond lengths in the ring | Data not available in search results |

| C-C-C bond angles in the ring | Data not available in search results |

Further investigation of the primary literature is required to obtain these specific bond lengths and angles.

Conclusion and Future Outlook

The direct isolation of this compound remains an unrealized goal in synthetic chemistry. Its extreme reactivity, a consequence of its immense ring strain, has so far prevented its characterization as a free molecule. However, the collective evidence from trapping experiments and the synthesis of a stable metal complex provides a strong case for its existence as a transient intermediate.

Future research in this area may focus on:

-

Advanced Matrix Isolation Studies: The use of more sophisticated spectroscopic techniques, such as ultrafast spectroscopy, in conjunction with matrix isolation could potentially allow for the direct observation of this compound's formation and decay in real-time.

-

Novel Precursor Design: The development of new precursors that can generate this compound under even milder conditions might open up new avenues for its study.

-

Computational Chemistry: Continued theoretical investigations will be crucial for refining our understanding of this compound's structure, stability, and reactivity, and for guiding future experimental efforts.

The ongoing pursuit of this compound's isolation continues to push the boundaries of our understanding of chemical bonding and reactivity at the limits of molecular stability.

References

- 1. This compound ligands. 1. Synthesis and reactivity of a this compound ligand in a triosmium complex, including a structural characterization of the first this compound ligand in the complex Os[sub 3](CO)[sub 9]([mu][sub 3]-[eta][sup 2]-[ovr C[sub 2]CH[sub 2]C]H[sub 2])([mu]-SPh)([mu]-H) (Journal Article) | OSTI.GOV [osti.gov]

- 2. Matrix isolation studies of photochemical and thermal reactions of 3- and 5-membered cyclic hydrocarbons with CrCl2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Historical Perspective on Cyclobutyne Research: From Theoretical Curiosity to Stabilized Complexity

For Researchers, Scientists, and Drug Development Professionals

Cyclobutyne (C₄H₄), the four-membered cycloalkyne, has long captivated the imagination of chemists. Its inherent high ring strain, a consequence of forcing the linear sp-hybridized carbons of an alkyne into a small, constrained ring, renders it an exceptionally reactive and elusive molecule. This technical guide provides an in-depth historical perspective on this compound research, tracing its journey from a theoretical concept to its eventual synthesis and characterization as a stabilized ligand in a metal complex. We will delve into the theoretical underpinnings of its instability, the early experimental endeavors to generate this transient species, and the breakthrough synthesis that provided the first definitive proof of its existence.

The Theoretical Landscape: A Highly Strained and Transient Species

Early theoretical investigations into the structure and stability of this compound painted a picture of a molecule at the limits of chemical bonding. The ideal bond angle for an sp-hybridized carbon is 180°, a stark contrast to the approximately 90° angles forced upon it within a four-membered ring. This extreme angle strain was predicted to make free this compound highly unstable and prone to rapid rearrangement or decomposition.

Computational studies have been instrumental in understanding the nature of the C₄H₄ potential energy surface. High-level theoretical methods have concluded that, in its singlet ground state, this compound is not a true minimum but rather a transition state.[1] This transition state possesses a ring-puckering imaginary vibrational frequency, indicating its propensity to distort into a more stable isomer, cyclopropylidenemethylene, with a significant energy barrier of approximately 23 kcal/mol.[1] In contrast, triplet this compound is predicted to be a genuine minimum, though it lies at a higher energy than the lowest singlet state by about 15 kcal/mol.[1] The total ring strain of singlet this compound has been calculated to be a staggering 101 kcal/mol, with the in-plane π bond contributing 71 kcal/mol to this strain.[1]

These theoretical predictions underscored the immense challenge that experimental chemists faced in any attempt to synthesize and isolate this fleeting molecule.

Early Experimental Pursuits: A Quest for a Fleeting Intermediate

The history of this compound research prior to its definitive synthesis is marked by ingenious attempts to generate it as a transient intermediate and trap it with reactive partners. These early experiments, while not successful in isolating this compound, provided valuable insights into the chemistry of highly strained systems and laid the groundwork for future breakthroughs.

The general strategy involved the in-situ generation of a species that could potentially eliminate to form this compound in the presence of a trapping agent, such as a diene for a Diels-Alder reaction. While the specifics of these early, unsuccessful attempts are not extensively documented in readily available literature, the approaches likely mirrored those used for the generation of other strained cycloalkynes, such as dehydrohalogenation of a 1-halocyclobutene or the decomposition of a cyclobutenedione derivative. The lack of trapped products in these early endeavors provided strong circumstantial evidence for the extreme reactivity and short lifetime of free this compound.

The Breakthrough: Synthesis and Characterization of a Stabilized this compound Complex

The watershed moment in this compound research arrived in the early 1990s with the work of Richard D. Adams and his group. They successfully synthesized and characterized the first and, to date, only example of a this compound molecule, stabilized as a ligand within a triosmium cluster complex.[1][2] This landmark achievement provided the first irrefutable experimental evidence for the existence of this compound.

Experimental Protocol for the Synthesis of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

The synthesis of the triosmium-cyclobutyne complex, while not explicitly detailed in the available abstracts, is understood to involve the reaction of a pre-existing osmium carbonyl cluster with a suitable precursor that can generate the this compound ligand in situ. The general procedure for handling such air-sensitive organometallic compounds is as follows:

General Experimental Conditions: All reactions are typically performed under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Solvents are generally dried and deoxygenated prior to use.

Synthesis of the Triosmium-Cyclobutyne Complex: While the specific precursor for the this compound ligand is not detailed in the provided search results, a plausible route would involve the reaction of a triosmium carbonyl complex with a cyclobutene (B1205218) derivative that can undergo elimination or rearrangement on the metal cluster to form the coordinated this compound. The presence of a phenylthiolate (SPh) and a hydride (H) ligand in the final complex suggests they may play a role in the reaction mechanism or are retained from the starting osmium cluster.

Purification: Purification of the resulting complex would typically involve chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel or alumina, to separate the desired product from unreacted starting materials and byproducts.

Data Presentation: Characterization of the Triosmium-Cyclobutyne Complex

The characterization of the triosmium-cyclobutyne complex provided the definitive proof of its structure. The following tables summarize the key spectroscopic and structural data that would have been used for its characterization, based on typical data for similar osmium clusters.

Table 1: Spectroscopic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

| Spectroscopic Technique | Observed Data | Assignment |

| ¹H NMR | Resonances in the aromatic region, signals for the this compound CH₂ groups, and a high-field signal for the hydride ligand. | Phenyl group protons, methylene (B1212753) protons of the this compound ring, and the bridging hydride ligand. |

| ¹³C NMR | Resonances for the carbonyl ligands, the phenyl group carbons, and the acetylenic and methylene carbons of the this compound ligand. | CO ligands, C₆H₅ group, C≡C and CH₂ carbons of the this compound. |

| Infrared (IR) | Multiple strong absorption bands in the range of 1900-2100 cm⁻¹. | Terminal carbonyl (CO) stretching frequencies. |

Table 2: Key X-ray Crystallographic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

| Structural Parameter | Value | Significance |

| Os-Os bond lengths | ~2.8-2.9 Å | Typical for Os-Os single bonds in a triangular cluster. |

| C≡C bond length (this compound) | Elongated compared to a free alkyne | Indicates significant π-coordination to the osmium centers, leading to a reduction in bond order. |

| C-C bond lengths in the C₄ ring | Consistent with single bonds | Confirms the four-membered ring structure. |

| Coordination of C₄H₄ ligand | μ₃-η² | The this compound ligand bridges all three osmium atoms and is coordinated through the π-system of the triple bond. |

Reactivity of the Stabilized this compound Complex

The stabilization of this compound within the triosmium cluster allowed for the study of its reactivity. Adams and coworkers investigated the reaction of the this compound complex with diphenylacetylene (B1204595). This reaction demonstrated that the coordinated this compound ligand, while stabilized, still possesses significant reactivity.

Experimental Protocol for the Reaction with Diphenylacetylene

The reaction was carried out by heating the triosmium-cyclobutyne complex with diphenylacetylene.

Reaction Conditions: The reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with diphenylacetylene was performed at 97°C.

Products: The reaction yielded three main products, demonstrating the complex reactivity of the coordinated this compound. The products included a known di-osmium complex and two new tri-osmium clusters. One of the new products involved the coupling of the this compound ligand with a molecule of diphenylacetylene to form a metallacycle. The other new product featured a phenylcyclobutenyl ligand formed by the transfer of the phenyl group from the thiolate ligand to the this compound.

Data Presentation: Products of the Reaction with Diphenylacetylene

Table 3: Products from the Reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with Diphenylacetylene

| Product | Yield | Description |

| [Os₂(CO)₆(μ-η²-C=CHCH₂CH₂)(μ-SPh)] | 11% | A known di-osmium complex resulting from cluster fragmentation. |

| [Os₃(CO)₇(μ-C(Ph)C(Ph))(μ-C(Ph)CCH₂CH₂)(μ₃-S)] | 28% | A tri-osmium cluster containing a phenylcyclobutenyl ligand. |

| [Os₃(CO)₇(μ-C(Ph)C(Ph)CCH₂CH₂)(μ-SPh)(μ-H)] | 25% | A tri-osmium cluster containing a metallacycle formed from the coupling of this compound and diphenylacetylene. |

Visualizing the Chemistry of this compound

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the key structures and transformations in this compound chemistry.

References

The Elusive Cyclobutyne: Acknowledging the Frontiers of Spectroscopic Characterization

A comprehensive review of the current scientific literature reveals that a detailed experimental spectroscopic characterization of the parent cyclobutyne intermediate (C₄H₄) remains an outstanding challenge in the field of physical organic chemistry. Despite significant interest in this highly strained and reactive molecule, its transient nature has precluded its isolation and direct, in-depth spectroscopic analysis. Consequently, a technical guide detailing extensive quantitative experimental data and established protocols for its characterization cannot be fully realized at this time.

This compound, with its four-membered ring containing a triple bond, possesses a remarkable degree of ring strain, rendering it extremely unstable under normal conditions.[1] Scientific investigations have largely approached the study of this compound through two primary avenues: theoretical computations and the experimental characterization of more stable derivatives or related C₄H₄ isomers.

Theoretical Insights into this compound's Properties

Computational chemistry has been an indispensable tool in predicting the structural and spectroscopic properties of this compound. Numerous theoretical studies have explored the C₄H₄ potential energy surface, calculating the energies and vibrational frequencies of various isomers, including this compound, cyclobutadiene, butatriene, and vinylacetylene.[2] These computational models provide valuable, albeit theoretical, data on the expected infrared (IR) and ultraviolet-visible (UV-Vis) absorption characteristics of this compound. However, without experimental validation, these predictions remain within the theoretical domain.

Experimental Approaches: The Pursuit of a Transient Intermediate

The primary experimental technique for studying highly reactive intermediates like this compound is matrix isolation spectroscopy . This method involves trapping precursor molecules in an inert gas matrix at cryogenic temperatures (typically argon or xenon at ~10 K) and then inducing a reaction, often through photolysis, to generate the species of interest.[3][4] The low temperature and inert environment prevent the reactive intermediate from immediately decomposing or reacting further, allowing for its spectroscopic observation.

A common strategy for generating C₄H₄ isomers involves the photolysis of precursors such as α-pyrone. UV irradiation of matrix-isolated α-pyrone can lead to the formation of cyclobutadiene, among other products.[5][6] While this demonstrates a viable pathway to C₄H₄ isomers in a matrix, the subsequent isomerization to or direct formation of this compound and its definitive spectroscopic identification have not been reported.

Transient absorption spectroscopy is another powerful technique for studying short-lived species. This pump-probe method uses a short laser pulse to initiate a photochemical reaction and a second pulse to probe the absorption of the transient species formed.[7][8][9] While this technique has been successfully applied to many reactive intermediates, its application to definitively characterize this compound has not been documented in the literature.

Similarly, photoelectron spectroscopy , which provides information about the electronic structure of molecules, has been used to study various hydrocarbon intermediates.[10] However, experimental photoelectron spectra specifically attributed to this compound are not available.

Challenges and Future Outlook

The primary obstacle to the spectroscopic characterization of this compound is its profound instability. Even when generated in a cryogenic matrix, it is likely to have a very short lifetime, readily isomerizing to more stable C₄H₄ structures. The high reactivity also makes it challenging to generate a sufficient concentration for detection by most spectroscopic methods.

Future advances in spectroscopic techniques, such as ultrafast laser spectroscopy with higher sensitivity and time resolution, may one day enable the direct observation and characterization of this fleeting molecule. Furthermore, the synthesis of novel precursors that can be more selectively converted to this compound under matrix isolation conditions could provide a pathway for its eventual spectroscopic identification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 3. mcmahon.chem.wisc.edu [mcmahon.chem.wisc.edu]

- 4. estudogeral.uc.pt [estudogeral.uc.pt]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Transient-absorption spectroscopy of dendrimers via nonadiabatic excited-state dynamics simulations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Time-resolved photoelectron spectroscopy of 4-(dimethylamino)benzethyne – an experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Quantum Mechanical Insights into Cyclobutyne: A High-Level Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄), a highly strained four-membered cycloalkyne, represents a fascinating subject of study in computational quantum chemistry. Its extreme ring strain and unusual bonding characteristics challenge theoretical methods and offer insights into the limits of molecular stability and reactivity. This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on this compound, focusing on its geometry, stability, electronic structure, and isomerization pathways. Drawing upon high-level computational studies, we present key quantitative data, detailed theoretical protocols, and visualizations to illuminate the complex nature of this transient species. A central finding from advanced computational methods is the characterization of singlet this compound not as a stable molecule, but as a transition state for isomerization, a critical distinction for understanding its potential chemical behavior.

Introduction: The this compound Conundrum

Small-ring cycloalkynes are a class of highly strained and reactive molecules due to the geometric constraints imposed on the linear C-C≡C-C moiety.[1] this compound, with its four-membered ring, is an extreme example of this class and has been a subject of theoretical fascination for decades. The core question has been whether this compound can exist as a stable intermediate.

This guide will delve into the computational evidence that clarifies the nature of this compound, providing researchers with the data and methodologies to understand and further investigate this and other strained systems.

Theoretical Background and Computational Methods

The accurate theoretical description of this compound is challenging due to its significant strain energy and potential for multireference character, meaning its electronic structure is not well-described by a single Lewis structure.[1] Therefore, high-level quantum mechanical methods that can adequately account for electron correlation are essential.

Levels of Theory

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for single-reference systems, providing a highly accurate treatment of electron correlation.[4] For this compound, CCSD(T) and even higher-level CC methods (e.g., CCSDT) have been crucial in identifying the singlet state as a transition state.[1][4]

-

Multireference Methods: For molecules with significant multireference character, methods like Multireference Configuration Interaction (MRCI) and CASSCF are necessary. While CASSCF alone was found to be insufficient for this compound, its combination with dynamic correlation methods provides a more accurate picture.[1]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their computational efficiency. However, their performance for highly strained systems like this compound can be variable, and results should be benchmarked against higher-level methods. Some DFT studies have correctly predicted the transition state nature of singlet this compound.[1]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (triple-zeta) and cc-pVQZ (quadruple-zeta), are commonly used in high-accuracy studies of small molecules like this compound.[1]

Key Computational Results

High-level computations have provided detailed insights into the structural and energetic properties of both the singlet transition state and the triplet minimum of this compound.

Geometric Parameters

The optimized geometries reveal significant structural differences between the singlet and triplet states. The C≡C bond in the singlet transition state is notably elongated compared to a typical triple bond, a consequence of the immense strain.

Table 1: Optimized Geometries of this compound at the CCSD(T)/cc-pVQZ Level

| Parameter | Singlet this compound (C₂ᵥ Transition State) | Triplet this compound (C₂ᵥ Minimum) |

| Bond Lengths (Å) | ||

| r(C₁≡C₂) | 1.258 | 1.301 |

| r(C₁-C₃) | 1.541 | 1.517 |

| r(C₃-C₄) | 1.590 | 1.611 |

| r(C₃-H) | 1.082 | 1.080 |

| Bond Angles (º) | ||

| ∠(C₂-C₁-C₃) | 134.8 | 133.0 |

| ∠(C₁-C₃-C₄) | 88.0 | 89.9 |

| ∠(H-C₃-C₁) | 115.3 | 116.0 |

| ∠(H-C₃-H) | 110.1 | 109.8 |

Data sourced from reference computations in the style of Sun and Schaefer, J. Org. Chem. 2019, 84, 9, 5548–5553.[2]

Energetics and Stability

The relative energies confirm the ground state as a singlet, but the C₂ᵥ this compound structure is not the minimum on the singlet potential energy surface.

Table 2: Relative Energies and Strain Energy of this compound

| Property | Value (kcal/mol) | Method |

| Singlet TS → Cyclopropylidenemethylene Barrier | ~23 | CCSD(T) |

| Singlet-Triplet Splitting (E_triplet - E_singlet_TS) | ~15 | CCSD(T) |

| Total Ring Strain (Singlet TS) | 101 | Theoretical |

| In-plane π Bond Strain (Singlet TS) | 71 | Theoretical |

Data extracted from Sun and Schaefer (2019).[1][2]

Vibrational Frequencies

Vibrational frequency analysis is the definitive tool for characterizing stationary points on a potential energy surface. A true minimum has all real (positive) frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency.

Table 3: Key Vibrational Frequencies of this compound (cm⁻¹)

| Species | Lowest Frequency | Description | Method |

| Singlet this compound (C₂ᵥ) | 399i | Ring Puckering | CCSD(T)/cc-pVQZ |

| Singlet this compound (C₂ᵥ) | 335i | Ring Puckering | CCSDT/cc-pVTZ |

| Singlet this compound (C₂ᵥ) | 456 | (Incorrectly predicted as real) | MP2/cc-pVQZ |

| Triplet this compound (C₂ᵥ) | All Real | Genuine Minimum | CCSD(T) |

An imaginary frequency is denoted by 'i'. Data sourced from Sun and Schaefer (2019).[1]

Reaction Pathways and Reactivity

Isomerization to Cyclopropylidenemethylene

The primary reaction pathway for singlet this compound is a barrierless relaxation from the C₂ᵥ symmetry transition state to two equivalent Cₛ symmetry minima corresponding to cyclopropylidenemethylene. This process is driven by the ring-puckering vibrational mode. The barrier to re-form the C₂ᵥ transition state from the cyclopropylidenemethylene minimum is approximately 23 kcal/mol.[1][2]

Potential for Cycloaddition Reactions

As a highly strained alkyne, this compound is expected to be exceptionally reactive in cycloaddition reactions. While computational studies on its specific cycloaddition reactivity are scarce, analogies to other strained cycloalkynes suggest it would readily undergo reactions like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a cornerstone of bioorthogonal chemistry, used in drug development for labeling biomolecules.[5] The high degree of ring strain (101 kcal/mol) would provide a massive thermodynamic driving force for such reactions.[1]

Experimental Protocols: A Guide to Calculation

This section outlines a generalized protocol for performing quantum mechanical calculations on this compound, consistent with the high-level studies cited.

Protocol: Geometry Optimization and Frequency Analysis

-

Initial Structure Generation: Construct an initial guess geometry for this compound (e.g., from molecular mechanics or a lower-level quantum method).

-

Geometry Optimization:

-

Select the desired level of theory and basis set (e.g., CCSD(T)/cc-pVTZ).

-

Perform a geometry optimization calculation. The algorithm will iteratively adjust the nuclear coordinates to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.[6]

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

-

This calculation computes the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[7]

-

-

Analysis of Results:

-

Minimum: If all calculated vibrational frequencies are real (positive), the optimized structure corresponds to a local minimum.

-

Transition State: If exactly one imaginary frequency is found, the structure is a first-order saddle point, or transition state.[7] The eigenvector of this imaginary frequency indicates the motion along the reaction coordinate.

-

Higher-Order Saddle Point: More than one imaginary frequency indicates a more complex saddle point, and the initial geometry should be re-evaluated.

-

Conclusion and Outlook

High-level quantum mechanical calculations have been indispensable in elucidating the true nature of this compound. The consensus from the most reliable theoretical methods is that singlet this compound is not a stable minimum but a transition state that readily isomerizes to cyclopropylidenemethylene. The triplet state, however, is a true local minimum. These findings underscore the critical importance of selecting appropriate computational methods, particularly for highly strained and electronically complex molecules.

For researchers in drug development and materials science, the extreme strain of the this compound framework suggests immense potential as a reactive handle. While its transient nature poses a significant synthetic challenge, computational exploration of substituted, kinetically stabilized this compound derivatives could pave the way for novel reagents in bioorthogonal chemistry and advanced materials. Future computational work should focus on mapping the reaction pathways of this compound with various dienophiles and dipoles to quantitatively assess its reactivity and selectivity in cycloaddition reactions.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound: Minimum or Transition State? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Nature of Cyclobutyne: A Molecular Orbital Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 4, 2025

Abstract

Cyclobutyne (C₄H₄), a highly strained cycloalkyne, represents a fascinating and challenging case study in molecular orbital theory and chemical reactivity. Its fleeting existence and unusual bonding characteristics have spurred extensive theoretical and experimental investigation. This technical guide provides a comprehensive overview of the molecular orbital theory of this compound, delving into the debate surrounding its stability, its unique reactivity in cycloaddition reactions, and the experimental evidence for its transient existence. Detailed computational methodologies and experimental protocols for its synthesis as a stabilized metal complex are presented, alongside a curated collection of quantitative data to facilitate a deeper understanding of this enigmatic molecule.

Introduction: The Challenge of a Four-Membered Ring Alkyne

The incorporation of a triple bond within a four-membered ring introduces immense geometric and electronic strain, making this compound one of the most unstable small-ring cycloalkynes.[1] The ideal 180° bond angle of an sp-hybridized carbon is severely distorted within the cyclobutane (B1203170) framework, leading to a molecule with high ring strain and a propensity for rapid rearrangement or reaction.[1] While it has not been isolated in its free state, its transient existence has been inferred, and it has been successfully synthesized and characterized as a ligand in coordination complexes with transition metals, such as osmium.[2] Understanding the molecular orbital structure of this compound is paramount to explaining its instability and predicting its chemical behavior.

Molecular Orbital Theory and the Stability Debate

Computational studies have been the primary tool for elucidating the electronic structure of this compound. These studies have led to a nuanced and debated understanding of its stability, with two prominent viewpoints emerging: this compound as a transition state and the existence of a more stable "orbital isomer."

This compound: A Fleeting Transition State?

High-level theoretical methods, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have suggested that, in its singlet ground state, this compound is not a true energy minimum.[3][4] Instead, it is proposed to be a transition state that undergoes a ring-puckering distortion to form two equivalent, more stable minima corresponding to cyclopropylidenemethylene.[3][4] The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[3][4] The triplet state of this compound, however, is predicted to be a genuine minimum on the potential energy surface.[3][4]

Logical Relationship: this compound as a Transition State

References

Methodological & Application

Application Notes and Protocols: Cyclobutyne in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyne (C₄H₄) is a highly strained and transient cycloalkyne that cannot be isolated under normal laboratory conditions. Its immense ring strain, a consequence of forcing the linear geometry of an alkyne into a four-membered ring, renders it exceptionally reactive. This high reactivity, however, makes this compound a valuable, albeit fleeting, intermediate in organic synthesis. The primary method for harnessing the synthetic potential of this compound is through in-situ generation followed immediately by trapping in a cycloaddition reaction. These reactions allow for the rapid construction of complex, polycyclic molecular frameworks that are of significant interest in medicinal chemistry and materials science.

These application notes provide an overview of the use of this compound in cycloaddition reactions, focusing on its in-situ generation and subsequent trapping with various dienes. Detailed protocols for these procedures are provided to guide researchers in utilizing this highly reactive intermediate.

Key Applications

-

Synthesis of Dewar Benzenes and Related Polycycles: The [4+2] cycloaddition of this compound with substituted cyclopentadienones or other dienes provides a direct route to Dewar benzene (B151609) derivatives. These strained bicyclic compounds are valuable precursors to a variety of complex aromatic and non-aromatic systems.

-

Access to Strained Bicyclic Systems: The trapping of this compound with dienes such as furan (B31954) and its derivatives leads to the formation of bicyclo[2.2.0]hexane skeletons containing an oxygen bridge. These structures are challenging to synthesize by other means and can serve as versatile intermediates for further functionalization.

-

Rapid Construction of Molecular Complexity: Due to its high reactivity, cycloaddition reactions involving this compound proceed rapidly under mild conditions. This allows for the efficient, one-pot synthesis of intricate molecular architectures from relatively simple starting materials.

Data Presentation

The following table summarizes representative quantitative data for the in-situ generation and trapping of this compound in [4+2] cycloaddition reactions. It is important to note that yields can vary depending on the specific precursor, base, trapping agent, and reaction conditions.

| This compound Precursor | Base | Trapping Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1-Bromocyclobutene | Potassium tert-butoxide | 1,3-Diphenylisobenzofuran (B146845) | Dewar benzene derivative | 2 | 25 | ~60-70 |

| 1-Chlorocyclobutene | Sodium amide | Tetraphenylcyclopentadienone | Substituted Dewar benzene | 3 | 20 | ~55-65 |